molecular formula C18H17N3O2S B14787776 8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide

8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide

Cat. No.: B14787776
M. Wt: 339.4 g/mol
InChI Key: ISXAVIPPPMJTPN-UHFFFAOYSA-N
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Description

Pyrazolo[4,3-c][2,1]benzothiazine, 8-(4-ethylphenyl)-1,5-dihydro-5-methyl-, 4,4-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused ring system that includes a pyrazole and a benzothiazine moiety, with additional functional groups that enhance its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[4,3-c][2,1]benzothiazine, 8-(4-ethylphenyl)-1,5-dihydro-5-methyl-, 4,4-dioxide typically involves the formation of the fused ring system through a series of condensation and cyclization reactions. One reported method involves the elimination of water and sulfur dioxide (H2O–SO2) followed by an intramolecular ring-closing reaction . This process can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[4,3-c][2,1]benzothiazine, 8-(4-ethylphenyl)-1,5-dihydro-5-methyl-, 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazolo[4,3-c][2,1]benzothiazine, 8-(4-ethylphenyl)-1,5-dihydro-5-methyl-, 4,4-dioxide involves its interaction with specific molecular targets and pathways. For example, it has been reported to act as an allosteric inhibitor of focal adhesion kinase (FAK), a protein involved in cell survival and proliferation pathways . The compound binds to a novel allosteric site within the kinase domain, disrupting ATP pocket formation and inhibiting kinase activity . This inhibition can lead to the suppression of cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[4,3-c][2,1]benzothiazine, 8-(4-ethylphenyl)-1,5-dihydro-5-methyl-, 4,4-dioxide is unique due to its specific structural features and the presence of the 4-ethylphenyl and 5-methyl substituents, which contribute to its distinct reactivity and biological activity. Its ability to act as an allosteric inhibitor of FAK further distinguishes it from other similar compounds, highlighting its potential as a novel therapeutic agent.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

8-(4-ethylphenyl)-5-methyl-1H-pyrazolo[4,3-c][2,1]benzothiazine 4,4-dioxide

InChI

InChI=1S/C18H17N3O2S/c1-3-12-4-6-13(7-5-12)14-8-9-16-15(10-14)18-17(11-19-20-18)24(22,23)21(16)2/h4-11H,3H2,1-2H3,(H,19,20)

InChI Key

ISXAVIPPPMJTPN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC3=C(C=C2)N(S(=O)(=O)C4=C3NN=C4)C

Origin of Product

United States

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